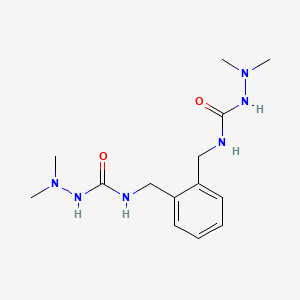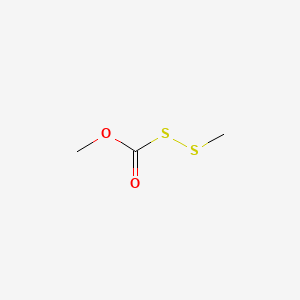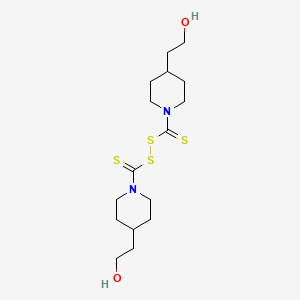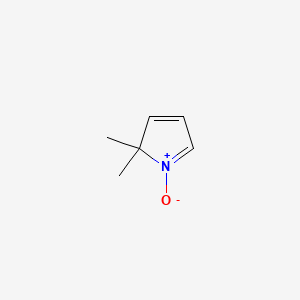
2H-Pyrrole, 2,2-dimethyl-, 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyrrole, 2,2-dimethyl-, 1-oxide is a heterocyclic organic compound with the molecular formula C6H11NO It is a derivative of pyrrole, where the nitrogen atom is oxidized to form an N-oxide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrole, 2,2-dimethyl-, 1-oxide can be achieved through several methods. One common approach involves the oxidation of 2,2-dimethyl-3,4-dihydro-2H-pyrrole using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid . The reaction typically occurs under mild conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2H-Pyrrole, 2,2-dimethyl-, 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent pyrrole compound.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, sulfonyl chlorides.
Major Products Formed
Oxidation: Higher-order N-oxides.
Reduction: 2,2-dimethyl-3,4-dihydro-2H-pyrrole.
Substitution: N-substituted pyrroles.
Scientific Research Applications
2H-Pyrrole, 2,2-dimethyl-, 1-oxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a spin trap in electron paramagnetic resonance (EPR) studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-Pyrrole, 2,2-dimethyl-, 1-oxide involves its ability to interact with various molecular targets. As an N-oxide, it can participate in redox reactions, potentially generating reactive oxygen species (ROS) that can affect cellular processes. The compound’s interactions with enzymes and other proteins may also play a role in its biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-3-phenyl-3,4-dihydro-2H-pyrrole 1-oxide: Similar structure with a phenyl group substitution.
5,5-Dimethyl-1-pyrroline N-oxide: Another N-oxide derivative with different substituents.
Uniqueness
2H-Pyrrole, 2,2-dimethyl-, 1-oxide is unique due to its specific substitution pattern and the presence of the N-oxide functional group.
Properties
IUPAC Name |
2,2-dimethyl-1-oxidopyrrol-1-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-6(2)4-3-5-7(6)8/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MREIKZMTRKJDCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC=[N+]1[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70217320 |
Source


|
| Record name | 2H-Pyrrole, 2,2-dimethyl-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70217320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67036-02-6 |
Source


|
| Record name | 2H-Pyrrole, 2,2-dimethyl-, 1-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067036026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Pyrrole, 2,2-dimethyl-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70217320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

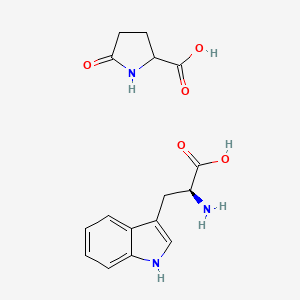

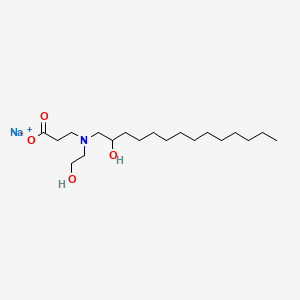
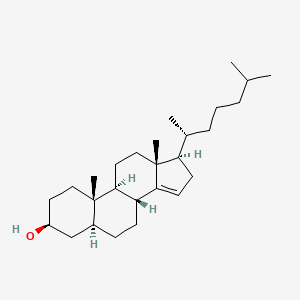

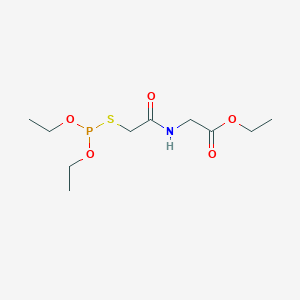

![2,3,8,9-Tetramethoxy-5-methylbenzo[c]phenanthridin-5-ium iodide](/img/structure/B12675659.png)


